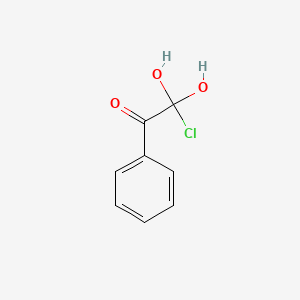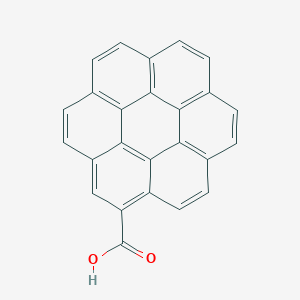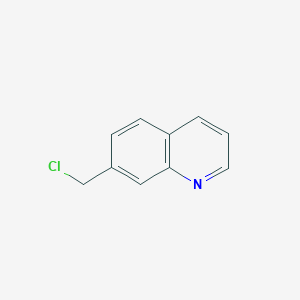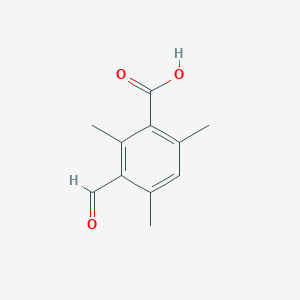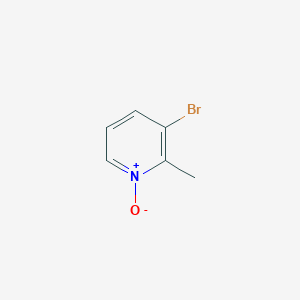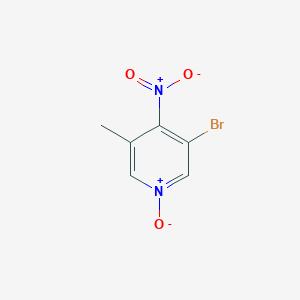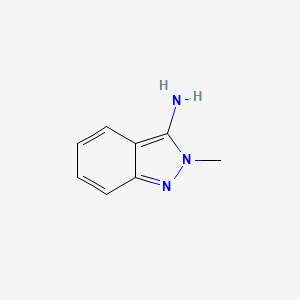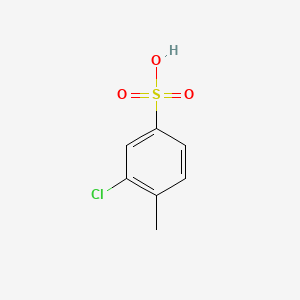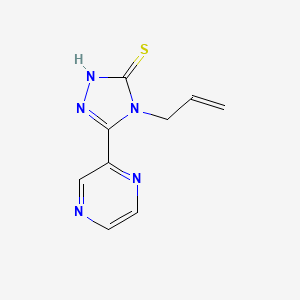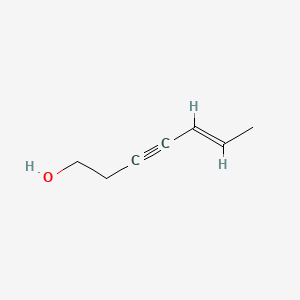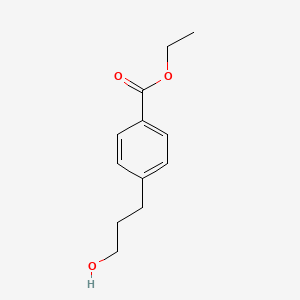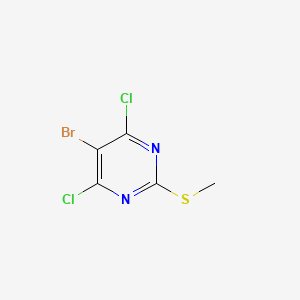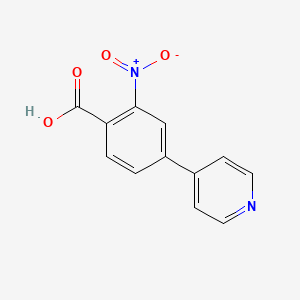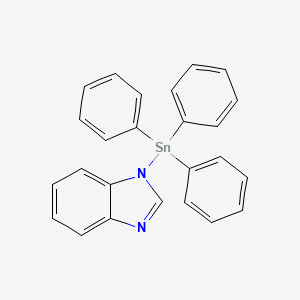
tert-Butyl (2-(2-bromoacetamido)ethyl)carbamate
Descripción general
Descripción
“tert-Butyl (2-(2-bromoacetamido)ethyl)carbamate” is a chemical compound with the CAS Number: 99616-36-1 . It has a molecular weight of 281.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17BrN2O3/c1-9(2,3)15-8(14)12-5-4-11-7(13)6-10/h4-6H2,1-3H3,(H,11,13)(H,12,14) . The InChI key is VAVGQBDUTAHJEI-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Tert-butyl (2-(2-bromoacetamido)ethyl)carbamate plays a significant role in chemical synthesis. For example, it is used in the preparation of various carbamate compounds through a series of reactions, including protection, condensation, and deprotection processes. In one study, 2-(2-aminoethoxy)ethanol was reacted with di-tert-butyl dicarbonate (Boc2O) in ethanol to protect the amino group, followed by condensation with 1-bromo-6-chlorohexane and subsequent deprotection to yield specific carbamate compounds (Zhong-Qian Wu, 2011).
Synthesis of Protected Polyamides
The compound is also utilized in the synthesis of protected polyamides. A study described the synthesis of a derivative of thermopentamine containing multiple independently removable amino-protecting groups, including tert-butyl carbamate (J. Pak & M. Hesse, 1998).
Reduction Reactions in Organic Chemistry
In organic chemistry, tert-butyl (2-(2-bromoacetamido)ethyl)carbamate is involved in reduction reactions. A study demonstrated its reaction with ethyl perfluorooctanoate, leading to unexpected reduction products (Y. Sokeirik et al., 2006).
N-Deprotection Processes
This compound is important in N-deprotection processes in organic synthesis. For instance, trifluoroacetamide was alkylated using tert-butyl 2-bromocarboxylates under phase transfer catalysis conditions, followed by hydrolysis to yield tert-butyl 2-amino carboxylates (D. Albanese et al., 1997).
Intermediate in Biologically Active Compounds
It also serves as an intermediate in the synthesis of biologically active compounds. For example, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in synthesizing omisertinib (AZD9291), a medically significant compound (Bingbing Zhao et al., 2017).
Enantioselective Syntheses
In pharmaceutical and fine chemical synthesis, enantioselective syntheses involving tert-butyl carbamates are critical. For instance, the enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate was conducted for use as a building block in novel protease inhibitors (Arun K. Ghosh et al., 2017).
Catalytic Reactions and Synthesis
The compound plays a role in catalytic reactions and synthesis of complex organic molecules. For example, it was used as a substrate in the preparation of thieno[3,2-b]pyrroles and dihydrothienopyrroles through Pd-catalyzed cyclization and radical routes (D. Brugier et al., 2001).
Lithiation Reactions
Lithiation reactions involving tert-butyl carbamates are significant in organic synthesis. For example, tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate undergoes lithiation with various electrophiles to yield substituted products (Keith Smith et al., 2013).
Synthesis of Protected Amines
tert-Butyl carbamates are used in the synthesis of protected amines, crucial in peptide and protein chemistry. A method was described for the formation of tert-butyl carbamate from carboxylic acids, providing access to protected amino acids (H. Lebel & Olivier Leogane, 2005).
Propiedades
IUPAC Name |
tert-butyl N-[2-[(2-bromoacetyl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrN2O3/c1-9(2,3)15-8(14)12-5-4-11-7(13)6-10/h4-6H2,1-3H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVGQBDUTAHJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30542367 | |
| Record name | tert-Butyl [2-(2-bromoacetamido)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(2-bromoacetamido)ethyl)carbamate | |
CAS RN |
99616-36-1 | |
| Record name | tert-Butyl [2-(2-bromoacetamido)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[2-(2-bromoacetamido)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



